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Compound of Interest

Compound Name:
(4,6-Dimethylpyrimidin-2-

yl)methanol

Cat. No.: B151653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(4,6-Dimethylpyrimidin-2-yl)methanol, with the CAS number 54198-72-0, is a heterocyclic

organic compound featuring a pyrimidine core. This structure is a key building block in the

synthesis of a variety of more complex molecules.[1] Its utility is primarily recognized in the

fields of medicinal chemistry and agrochemical research, where it serves as a versatile

intermediate for the development of novel therapeutic agents and pesticides.[1] The presence

of the reactive hydroxymethyl group on the dimethylpyrimidine scaffold allows for diverse

chemical modifications, making it a valuable starting material in multi-step synthetic pathways.

Physicochemical Properties
A summary of the key physicochemical properties of (4,6-Dimethylpyrimidin-2-yl)methanol is
provided in the table below. These properties are essential for understanding its behavior in

chemical reactions and biological systems.
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Property Value Reference(s)

CAS Number 54198-72-0 [1]

Molecular Formula C₇H₁₀N₂O [2]

Molecular Weight 138.17 g/mol [2]

Melting Point 87-88 °C [2]

Boiling Point (Predicted) 235.1 ± 28.0 °C at 760 mmHg [2]

Density (Predicted) 1.130 ± 0.06 g/cm³ [2]

pKa (Predicted) 13.75 ± 0.10 [2]

LogP (Predicted) 0.58570 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 1 [2]

Storage Conditions 2-8°C, under inert gas [2]

Synthesis
While a specific, detailed experimental protocol for the synthesis of (4,6-Dimethylpyrimidin-2-
yl)methanol is not extensively documented in readily available literature, a plausible synthetic

pathway can be proposed based on established pyrimidine chemistry. A common route involves

the use of 4,6-dimethylpyrimidine-2-thiol as a key intermediate.

Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from readily available

commercial reagents:
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Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

Step 2: Conversion to (4,6-Dimethylpyrimidin-2-yl)methanol

Acetylacetone 4,6-Dimethylpyrimidine-2-thiol

  Condensation
(Acid Catalyst, e.g., HCl)

Thiourea

  Condensation
(Acid Catalyst, e.g., HCl)

4,6-Dimethylpyrimidine-2-thiol (4,6-Dimethylpyrimidin-2-yl)methanol

  Desulfurization-Hydroxymethylation
(e.g., Raney Nickel, Formaldehyde)

Click to download full resolution via product page

A proposed two-step synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol.

Experimental Protocols
Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride (Adapted from Yengoyan et

al., 2021)[3]

Materials: Acetylacetone, thiourea, hydrochloric acid, ethanol.

Procedure: A mixture of acetylacetone and thiourea is reacted in an ethanol medium in the

presence of hydrochloric acid. The reaction mixture is typically refluxed to drive the

condensation reaction to completion. Upon cooling, the hydrochloride salt of 4,6-

dimethylpyrimidine-2-thiol precipitates and can be collected by filtration.

Step 2: Proposed Conversion to (4,6-Dimethylpyrimidin-2-yl)methanol

A definitive, published protocol for this specific conversion is not readily available. However, a

plausible method involves a desulfurization-hydroxymethylation reaction.

Hypothetical Protocol:

The synthesized 4,6-dimethylpyrimidine-2-thiol is treated with a desulfurizing agent, such

as Raney Nickel, in a suitable solvent.

An excess of formaldehyde is then introduced to the reaction mixture.
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The reaction would likely proceed under elevated temperature and pressure.

Upon completion, the catalyst is filtered off, and the product is isolated and purified using

standard techniques like column chromatography or recrystallization.

It is crucial for researchers to perform small-scale trials and optimize reaction conditions for this

proposed step.

Biological and Pharmacological Relevance
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved

drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[4] While specific biological data for (4,6-Dimethylpyrimidin-2-
yl)methanol is scarce in the public domain, its structural similarity to other biologically active

pyrimidines suggests its potential as a lead compound or intermediate in drug discovery.

Derivatives of the closely related 2-amino-4,6-dimethylpyrimidine have been investigated as

selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular

carcinoma.[5] Additionally, 2-thiosubstituted derivatives of 4,6-dimethylpyrimidine have

demonstrated plant growth-stimulating activity.[3]

Potential as a Bioisostere
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by

another with similar physicochemical properties, is a common strategy for lead optimization.

The dimethylpyrimidine methanol moiety could potentially serve as a bioisostere for other

aromatic or heterocyclic systems in drug candidates, offering a way to modulate

pharmacokinetic and pharmacodynamic properties.

Experimental Evaluation of Biological Activity
Researchers interested in evaluating the biological potential of (4,6-Dimethylpyrimidin-2-
yl)methanol could employ a variety of standard assays.
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Initial Screening

Target-Based Screening (if activity is observed)

Mechanism of Action Studies

(4,6-Dimethylpyrimidin-2-yl)methanol

Cytotoxicity Assays
(e.g., MTT on cancer and normal cell lines)

Antimicrobial Screening
(e.g., MIC/MBC assays)

Kinase Inhibition Assays
(e.g., against a panel of kinases)

 If cytotoxic

Other Enzyme Inhibition Assays

 If antimicrobial

Signaling Pathway Analysis Molecular Docking Studies
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A general workflow for the biological evaluation of the title compound.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay) (Adapted from a general protocol)[5]

Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7) and a normal cell line in

96-well plates at a suitable density and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of (4,6-Dimethylpyrimidin-2-
yl)methanol (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours to allow for the formation of formazan

crystals.
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Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is

inhibited, can then be calculated.

Spectroscopic Data
While publicly accessible, detailed spectra for (4,6-Dimethylpyrimidin-2-yl)methanol are

limited, the expected spectral features can be predicted based on its structure.

¹H NMR: Expected signals would include a singlet for the pyrimidine ring proton, a singlet for

the methylene protons of the hydroxymethyl group, and a singlet for the two equivalent

methyl groups. The hydroxyl proton may appear as a broad singlet.

¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring, the methyl

groups, and the methylene carbon of the hydroxymethyl group are expected.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (138.17 g/mol ).

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the

alcohol, C-H stretches of the methyl and aromatic groups, and C=N and C=C stretches of

the pyrimidine ring would be expected.

Conclusion
(4,6-Dimethylpyrimidin-2-yl)methanol is a valuable heterocyclic building block with significant

potential for applications in drug discovery and agrochemical synthesis. Its straightforward,

albeit not fully documented, synthesis and the reactivity of its hydroxymethyl group make it an

attractive starting material for creating diverse molecular libraries. Further investigation into its

biological activities is warranted to fully explore its therapeutic potential. This technical guide

provides a summary of the available information and outlines potential avenues for future

research and development involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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